
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine” is a chemical compound . The synthesis of similar compounds often involves complex chemical processes.
Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO2 . The InChI code is 1S/C14H19NO2/c1-2-4-12(3-1)15-10-11-5-6-13-14(9-11)17-8-7-16-13/h5-6,9,12,15H,1-4,7-8,10H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.31 . It is a liquid at room temperature .Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine 94253 exerts its effects by binding to and activating the 5-HT1B receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
This compound 94253 has been shown to have a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and aggression. Additionally, this compound 94253 has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine 94253 is its selectivity for the 5-HT1B receptor. This allows researchers to study the effects of this receptor specifically, without the confounding effects of other receptors. However, one limitation of this compound 94253 is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine 94253. One area of interest is the role of the 5-HT1B receptor in the regulation of aggression. This compound 94253 has been shown to have an inhibitory effect on aggression in animal models, and further research could elucidate the underlying mechanisms. Additionally, research could focus on the potential therapeutic applications of this compound 94253 in the treatment of mood and anxiety disorders. Finally, further studies could investigate the long-term effects of this compound 94253 on behavior and neurotransmitter release.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine 94253 can be synthesized using a multi-step process involving the condensation of 3,4-methylenedioxyphenylacetone with cyclopentylamine, followed by reduction and reductive amination. The yield of this synthesis method is relatively high, and the final product is of high purity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine 94253 has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective agonist of the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and aggression. Research has shown that this compound 94253 can modulate the activity of the 5-HT1B receptor, leading to changes in behavior and neurotransmitter release.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-12(3-1)15-10-11-5-6-13-14(9-11)17-8-7-16-13/h5-6,9,12,15H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUEJKMTADWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

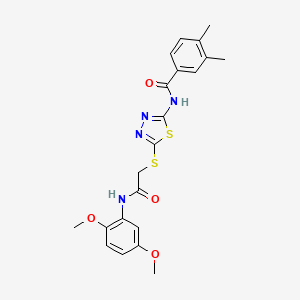
![6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2619710.png)
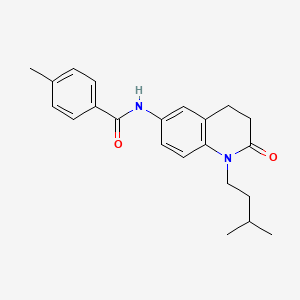
![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)
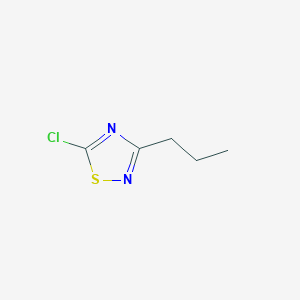


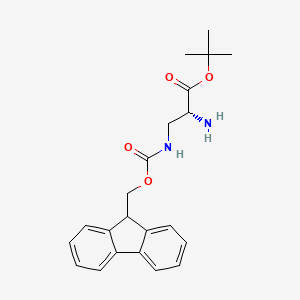
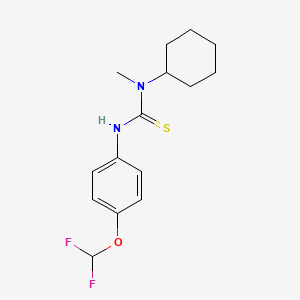
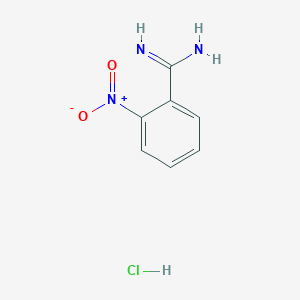
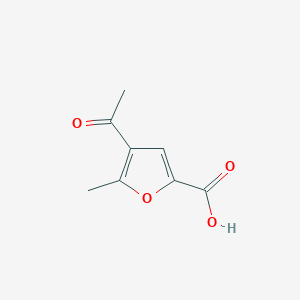
![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)